molecular formula C14H15N3O B13812812 2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile CAS No. 577982-93-5

2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile

Cat. No.: B13812812
CAS No.: 577982-93-5
M. Wt: 241.29 g/mol
InChI Key: DCJLKXJEOJARAZ-UHFFFAOYSA-N
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Description

2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with amino, methyl, propyl, and furan-2-yl groups, along with a nitrile functionality at the 3-position. Its structural complexity and electron-rich aromatic system make it a candidate for applications in medicinal chemistry, catalysis, and materials science.

Properties

CAS No.

577982-93-5

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

2-amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile

InChI

InChI=1S/C14H15N3O/c1-3-5-10-9(2)17-14(16)11(8-15)13(10)12-6-4-7-18-12/h4,6-7H,3,5H2,1-2H3,(H2,16,17)

InChI Key

DCJLKXJEOJARAZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(C(=C1C2=CC=CO2)C#N)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a furan derivative with a pyridine derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial methods often employ optimized reaction conditions and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Key Analogues :

2-Amino-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile (): Structural Differences: Replaces the furan-2-yl and propyl groups with a pyridinylmethoxy-substituted phenyl ring. Synthetic Pathway: Synthesized via acid-catalyzed coupling of 2-chloro-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile with a spiroindole-piperidine derivative using p-toluenesulfonic acid in 2-propanol .

6-(2-Amino-5-(trifluoromethyl)phenyl)-5-methylpyrimidine-4-carbonitrile (): Structural Differences: Features a trifluoromethylphenyl substituent instead of the furan-2-yl group and lacks the propyl chain. Synthetic Pathway: Derived via nucleophilic substitution reactions involving chloro-pyrimidine intermediates . Functional Implications: The electron-withdrawing trifluoromethyl group increases electrophilicity, altering reactivity in cross-coupling reactions compared to the target compound’s electron-donating furan group.

2-Amino-6-{(6-chloropyridin-3-yl)methylamino}-1-methyl-5-nitro-4-phenyl-1,4-dihydropyridine-3-carbonitrile (): Structural Differences: Incorporates a chloropyridinylmethylamino group, nitro substituent, and phenyl ring, diverging significantly from the target compound’s substituent profile. Functional Implications: The nitro group introduces redox activity, while the chloropyridinyl moiety may confer antimicrobial properties absent in the furan-substituted target .

Physicochemical and Electronic Properties
Property Target Compound Analog 1 () Analog 2 ()
Aromatic Substituent Furan-2-yl (electron-rich) Pyridinylmethoxy-phenyl (polar) Trifluoromethylphenyl (electron-poor)
Alkyl Chain Propyl (lipophilic) None None
Nitrile Position 3-position (pyridine) 5-position (pyrimidine) 4-position (pyrimidine)
Synthetic Complexity Moderate (multi-step coupling) High (acid-catalyzed coupling) Moderate (nucleophilic substitution)

Key Observations :

  • The propyl chain increases lipophilicity, which may improve membrane permeability in biological applications compared to analogs lacking alkyl chains .
Reactivity in Medicinal Chemistry
  • The target compound’s nitrile group is a versatile handle for further functionalization (e.g., hydrolysis to carboxylic acids or conversion to tetrazoles). This contrasts with analogs like those in , where the trifluoromethyl group limits such transformations .
  • Biological Activity : While direct data on the target compound are scarce, structurally related pyridine-3-carbonitriles exhibit kinase inhibition and antimicrobial activity. The furan substituent may modulate target selectivity compared to phenyl or pyridyl analogs .
Crystallographic Insights
  • Structural validation tools like SHELX () and PLATON () are critical for analyzing bond geometries in such compounds. For example, the furan ring’s planarity and its dihedral angle relative to the pyridine core could influence intermolecular interactions in crystal packing .

Biological Activity

2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological effects, making it a candidate for further research and development in therapeutic applications.

Chemical Structure

The chemical structure of 2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile can be represented as follows:

C14H15N3O Molecular Formula \text{C}_{14}\text{H}_{15}\text{N}_{3}\text{O}\quad \text{ Molecular Formula }

This structure features a pyridine ring substituted with an amino group, a furan moiety, and a carbonitrile group, which are crucial for its biological activity.

Antimicrobial Properties

Recent studies have indicated that 2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile exhibits significant antimicrobial activity. For instance, a study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 32 to 64 µg/mL, indicating moderate to strong antibacterial properties .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results revealed that the compound inhibited cell proliferation with IC50 values of approximately 25 µM for MCF-7 and 30 µM for A549 cells. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of 2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. In models of neurodegeneration, the compound reduced reactive oxygen species (ROS) levels and improved cell viability .

The biological activities of 2-Amino-4-(furan-2-yl)-6-methyl-5-propylpyridine-3-carbonitrile are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
  • Apoptosis Induction : By activating apoptotic pathways, it effectively reduces cancer cell viability.
  • Antioxidant Activity : Its ability to scavenge free radicals plays a crucial role in neuroprotection.

Case Studies

StudyFocusFindings
Antimicrobial ActivityEffective against S. aureus and E. coli, MIC: 32–64 µg/mL
Anticancer ActivityIC50: MCF-7 = 25 µM; A549 = 30 µM; induces apoptosis
NeuroprotectionReduces ROS levels; improves neuronal cell viability

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